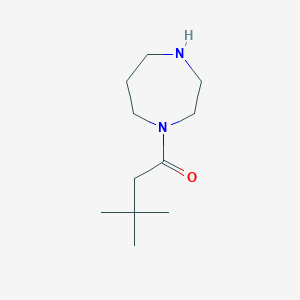

1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one

Descripción

BenchChem offers high-quality 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)9-10(14)13-7-4-5-12-6-8-13/h12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPLHLJAVPBJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one

A retrosynthetic analysis of the target molecule, 1-(1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one, suggests a primary disconnection at the amide bond. This bond can be formed through a standard acylation reaction between the nucleophilic secondary amine of the 1,4-diazepane ring and an activated form of 3,3-dimethylbutanoic acid. This approach simplifies the synthesis into two key stages: the formation of the seven-membered 1,4-diazepane heterocycle and its subsequent acylation.

The 1,4-diazepane core itself can be conceptually disassembled into simpler, acyclic precursors. A common and effective strategy involves the cyclization of a linear precursor containing two nitrogen atoms separated by a three-carbon chain, which in turn is reacted with a two-carbon electrophile. This leads to readily available starting materials such as 1,3-diaminopropane (B46017) and a suitable two-carbon dielectrophile.

Synthesis of the 1,4-Diazepane Core

The synthesis of the 1,4-diazepane ring is a well-established process in heterocyclic chemistry, with several methodologies available. A prevalent method involves the condensation of a 1,2-diamine with a 1,3-dielectrophile. For instance, the reaction of ethylenediamine (B42938) with 1,3-dichloropropane (B93676) can yield the 1,4-diazepane ring, although this approach can be prone to polymerization.

A more controlled and widely used approach is the cyclization of N-substituted precursors. For example, N-propargylamines have been utilized as versatile building blocks for the synthesis of 1,4-diazepane cores, offering high atom economy and shorter synthetic routes. rsc.org Another strategy involves a domino process starting from simple materials like 1,2-diamines and alkyl 3-oxohex-5-enoates, which can be performed under solvent-free conditions in many cases. acs.org This method proceeds through the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. acs.org

Solid-phase synthesis has also been employed for the preparation of 1,4-diazepane-2,5-diones, which can serve as precursors to the desired 1,4-diazepane. researchgate.net This methodology utilizes α- and alicyclic β-amino acid building blocks to construct the seven-membered heterocyclic core. researchgate.net

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| 1,2-diamines, alkyl 3-oxohex-5-enoates | Solvent-free | 1,4-diazepanes | Good | acs.org |

| N-propargylamines | Various | 1,4-diazepane derivatives | - | rsc.org |

| α- and β-amino acids | Solid-phase synthesis | 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones | - | researchgate.net |

Introduction of the 3,3-Dimethylbutan-1-one Moiety

Once the 1,4-diazepane core is synthesized, the 3,3-dimethylbutan-1-one moiety is introduced via an acylation reaction. This is typically achieved by reacting the secondary amine of the diazepane ring with an activated derivative of 3,3-dimethylbutanoic acid. Common activating agents include thionyl chloride (to form the acyl chloride), or coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The reaction of 1,4-diazepane with 3,3-dimethylbutanoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran, would afford the target compound, 1-(1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

| 1,4-Diazepane | Acylating Agent | Base | Solvent | Product |

| 1,4-Diazepane | 3,3-Dimethylbutanoyl chloride | Triethylamine | Dichloromethane | 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one |

| 1,4-Diazepane | 3,3-Dimethylbutanoic acid | DCC/EDC | Dichloromethane | 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one |

Advanced Synthetic Strategies for Complex Derivatives of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one

To access more complex and functionally diverse derivatives of the title compound, advanced synthetic strategies can be employed.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic scaffolds. For instance, if the 1,4-diazepane core is appropriately substituted with a halide (e.g., a bromo or iodo group), palladium-catalyzed reactions such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions can be used to introduce a wide range of substituents. mdpi.com This allows for the synthesis of a library of derivatives with varied electronic and steric properties. For example, a bromo-substituted 1-(1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one could be coupled with various boronic acids (Suzuki coupling) to introduce aryl or heteroaryl groups.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step from three or more starting materials. nih.govmdpi.com While a direct MCR for 1-(1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one is not explicitly reported, MCRs are widely used for the synthesis of various diazepine (B8756704) and benzodiazepine (B76468) derivatives. bohrium.com For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Similar strategies could be envisioned for the construction of functionalized 1,4-diazepane derivatives by carefully selecting the appropriate starting materials that would assemble to form the desired scaffold.

The synthesis of enantiomerically pure derivatives of 1-(1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one can be achieved through stereoselective synthesis. This is particularly important for medicinal chemistry applications, as different enantiomers of a chiral drug can have vastly different pharmacological activities.

One approach is to use a chiral starting material, such as an enantiomerically pure diamine, to construct the 1,4-diazepane core. Alternatively, asymmetric catalysis can be employed. For example, chiral Brønsted acids have been used for the enantioselective desymmetrization of 3-substituted oxetanes to synthesize chiral 1,4-benzoxazepines, a related seven-membered heterocyclic system. nih.gov Similar catalytic systems could potentially be adapted for the asymmetric synthesis of substituted 1,4-diazepanes. Furthermore, stereocontrolled synthesis of related bicyclic alkaloids has been achieved using chiral N-tert-butanesulfinyl imines as reaction intermediates, highlighting the potential for substrate-controlled diastereoselective reactions. nih.gov

| Strategy | Description | Potential Application | Reference |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials (e.g., diamines). | Synthesis of enantiopure 1,4-diazepane core. | - |

| Asymmetric Catalysis | Employment of chiral catalysts to induce stereoselectivity. | Enantioselective formation of the diazepane ring or its functionalization. | nih.gov |

| Substrate-Controlled Diastereoselection | Use of chiral auxiliaries or existing stereocenters to control the formation of new stereocenters. | Synthesis of diastereomerically pure complex derivatives. | nih.gov |

Functional Group Interconversions and Derivatization

The presence of both an amide linkage and a secondary amine within the 1,4-diazepane ring allows for a variety of functional group interconversions and derivatization reactions. These transformations can be selectively targeted to either the diazepane ring or the butanone side chain, enabling the synthesis of a diverse library of analogues.

Modifications at the 1,4-Diazepane Ring

The secondary amine at the 4-position of the diazepane ring is a prime site for chemical modification. Its nucleophilicity allows for a range of reactions, including alkylation, acylation, and arylation, leading to a variety of N-substituted derivatives.

One of the most common modifications is N-alkylation , which can be achieved by reacting 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one with various alkylating agents. The reaction typically proceeds under basic conditions to deprotonate the secondary amine, thereby increasing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency and selectivity.

Another significant modification is N-acylation , which introduces a second acyl group onto the diazepane ring. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Such derivatization can significantly alter the electronic and steric properties of the molecule.

Reductive amination provides another avenue for derivatization, allowing for the introduction of a wide range of substituents at the N4 position. This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate by reacting the secondary amine with an aldehyde or ketone, followed by in situ reduction with a suitable reducing agent like sodium triacetoxyborohydride.

Below is a table summarizing potential modifications at the 1,4-diazepane ring:

| Modification | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., CH3CN), RT | 1-(4-Alkyl-1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one |

| N-Acylation | Acyl chloride (e.g., CH3COCl), Base (e.g., Et3N), Solvent (e.g., CH2Cl2), 0 °C to RT | 1-(4-Acyl-1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one |

| N-Arylation | Aryl halide (e.g., C6H5Br), Catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP), Base (e.g., Cs2CO3), Solvent (e.g., Toluene), Heat | 1-(4-Aryl-1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one |

| Reductive Amination | Aldehyde/Ketone (e.g., R'CHO), Reducing agent (e.g., NaBH(OAc)3), Solvent (e.g., CH2Cl2), RT | 1-(4-Alkyl-1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one |

Modifications at the Butanone Chain

The butanone chain offers several possibilities for chemical modification, primarily centered around the carbonyl group and the α-carbon.

The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the amide into a tertiary amine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent.

Alpha-functionalization of the butanone chain, at the carbon atom adjacent to the carbonyl group, can be achieved through enolate chemistry. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates an enolate intermediate that can react with various electrophiles. For instance, reaction with an alkyl halide would lead to α-alkylation.

The tert-butyl group provides steric hindrance, which can influence the regioselectivity of these reactions.

The following table outlines potential modifications at the butanone chain:

| Modification | Reagents and Conditions | Product |

| Carbonyl Reduction | Reducing agent (e.g., LiAlH4), Solvent (e.g., THF), Reflux | 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutane |

| α-Alkylation | Base (e.g., LDA), Alkyl halide (e.g., R'X), Solvent (e.g., THF), -78 °C to RT | 1-(1,4-Diazepan-1-yl)-2-alkyl-3,3-dimethylbutan-1-one |

| α-Hydroxylation | Base (e.g., KHMDS), Oxidizing agent (e.g., MoOPH), Solvent (e.g., THF), -78 °C | 1-(1,4-Diazepan-1-yl)-2-hydroxy-3,3-dimethylbutan-1-one |

Mannich Reactions and Related Aminomethylation

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comwikipedia.org In the context of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, the secondary amine on the diazepane ring can participate in a Mannich reaction.

In a typical scenario, the secondary amine at the N4 position can react with formaldehyde (B43269) and a suitable carbon nucleophile (a compound with an acidic proton) to introduce an aminomethyl group. The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion intermediate, which is then attacked by the nucleophile.

Alternatively, if the butanone chain could be enolized, the α-carbon could potentially act as the nucleophile in a Mannich reaction with an external amine and formaldehyde. However, the acidity of the α-protons would be a critical factor.

A plausible Mannich-type reaction involving the N4-amine is presented in the table below:

| Reaction Type | Reagents and Conditions | Product |

| Mannich Reaction | Formaldehyde, Secondary amine (e.g., Dimethylamine), Acid catalyst (e.g., HCl), Solvent (e.g., Ethanol), Reflux | 1-(4-((Dialkylamino)methyl)-1,4-diazepan-1-yl)-3,3-dimethylbutan-1-one |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

No experimental ¹H NMR data for 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one has been reported.

¹³C NMR Spectroscopic Analysis

No experimental ¹³C NMR data for 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one has been reported.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

No experimental 2D NMR data (e.g., COSY, HSQC, HMBC) for 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one has been reported.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data for 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one has been reported.

Raman Spectroscopy

No experimental Raman spectroscopy data for 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one has been reported.

Mass Spectrometry (MS)

Specific mass spectrometry data, including fragmentation patterns and detailed analysis for 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, could not be retrieved from available scientific databases and literature.

X-ray Crystallography and Solid-State Structure Analysis

Crystal Structure Determination

No publicly accessible records of the single-crystal X-ray diffraction analysis for 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one were found. Therefore, information regarding its crystal system, space group, and unit cell dimensions is not available.

Hydrogen Bonding Networks in Crystalline Forms

Without crystal structure data, a definitive analysis of the hydrogen bonding networks within the crystalline form of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one cannot be provided.

Polymorphism and Crystallographic Studies

There are no available studies on the potential polymorphic forms of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one. Research into its crystallization behavior under various conditions, which would be necessary to identify and characterize different polymorphs, has not been published in the reviewed sources.

Conformational Analysis and Molecular Dynamics

Computational Approaches to Conformational Landscapes

Computational chemistry offers powerful tools to explore the conformational space of flexible molecules like 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one. These methods provide insights into the relative energies of different conformers and the energy barriers for their interconversion.

Density Functional Theory (DFT) has been instrumental in elucidating the conformational preferences of acylated 1,4-diazepanes. For 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are employed to optimize the geometries of various possible conformations of the diazepane ring, such as chair, boat, and twist-boat forms.

Energy minimization calculations reveal that for many N-acyl-1,4-diazepanes, the chair conformation is the most stable, existing as a pair of enantiomers. The bulky tert-butyl group in 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one is expected to have a significant influence on the conformational equilibrium, likely favoring a chair conformation where this group occupies a pseudo-equatorial position to minimize steric hindrance. The amide bond's rotational barrier also contributes to the conformational landscape, with the trans and cis isomers exhibiting different stabilities.

Table 1: Calculated Relative Energies of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one Conformers (Hypothetical DFT Data)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair (equatorial tert-butyl) | 0.00 | C2-N1-C7-C6: -65.4 |

| Chair (axial tert-butyl) | 3.5 | C2-N1-C7-C6: -68.2 |

| Twist-Boat | 5.8 | C2-N1-C7-C6: 45.1 |

Note: This table represents hypothetical data for illustrative purposes, based on typical findings for similar molecules.

While DFT is a primary tool, ab initio methods like Møller-Plesset perturbation theory (MP2) can provide more accurate energy calculations, albeit at a higher computational cost. These methods can be used to refine the energies of the most stable conformers identified by DFT.

Semi-empirical methods, such as AM1 and PM3, offer a faster, though less accurate, means of exploring the conformational space. They are particularly useful for initial conformational searches to identify a broad range of possible low-energy structures before subjecting them to more rigorous DFT or ab initio calculations.

Molecular mechanics force fields, such as MMFF94 or AMBER, are well-suited for studying large, flexible molecules. These methods can be used to perform extensive conformational searches and to run molecular dynamics (MD) simulations.

MD simulations provide a dynamic picture of the conformational behavior of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one over time. By simulating the molecule's motion at a given temperature, MD can reveal the pathways of conformational interconversion and the relative populations of different conformers, offering insights that complement the static picture provided by energy minimization.

Experimental Techniques for Conformational Studies

Experimental methods are crucial for validating the results of computational studies and providing a direct measure of conformational dynamics.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. For 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, temperature-dependent NMR experiments can be used to probe the kinetics of conformational exchange processes, such as ring inversion and amide bond rotation.

As the temperature is lowered, the rate of these processes slows down. If the exchange rate becomes slow on the NMR timescale, separate signals for the different conformers may be observed. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the activation energy (ΔG‡) for the conformational interconversion. For related N-acyl-1,4-diazepanes, the energy barrier for the primary ring inversion process is often found to be in the range of 10-14 kcal/mol.

Table 2: Representative Energy Barriers from Dynamic NMR for Acylated 1,4-Diazepanes

| Process | Typical ΔG‡ (kcal/mol) | Coalescence Temperature (K) |

|---|---|---|

| Ring Inversion | 12.5 | 250 |

Note: This table contains representative data for the class of compounds to illustrate the application of DNMR.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the 1,4-Diazepane Nitrogen Centers

The 1,4-diazepane ring contains two nitrogen atoms at positions 1 and 4, each exhibiting markedly different reactivity. The nitrogen at position 1 (N1) is acylated, forming a tertiary amide, while the nitrogen at position 4 (N4) is a secondary amine.

The N1 nitrogen's lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces its basicity and nucleophilicity. libretexts.orgkhanacademy.org Consequently, the N1 position is generally unreactive towards electrophiles and does not readily participate in acid-base chemistry.

In stark contrast, the N4 nitrogen possesses a lone pair of electrons localized on the atom, making it a typical secondary amine. This center is both basic and nucleophilic, representing the primary site of reactivity within the diazepane ring. nih.govnih.gov It can be readily protonated by acids and can participate in a variety of nucleophilic reactions, such as alkylation, acylation, and Michael additions. mdpi.comnih.gov

| Feature | N1 (Amide Nitrogen) | N4 (Amine Nitrogen) |

| Hybridization | sp² (due to resonance) | sp³ |

| Basicity | Very Low | Moderate |

| Nucleophilicity | Very Low | High |

| Reactivity | Generally unreactive | Primary site for protonation, alkylation, acylation |

Reactivity of the Carbonyl Group (Ketone)

The carbonyl group is part of an amide linkage, where the carbonyl carbon is bonded to the N1 of the diazepane ring and to a carbon atom of the 3,3-dimethylbutanoyl group. This carbonyl carbon is electrophilic and is a site for nucleophilic attack.

Like all ketones, the carbonyl carbon of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one is susceptible to nucleophilic addition. libretexts.orgmedlifemastery.comyoutube.com In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgksu.edu.sa

However, the rate of nucleophilic addition is significantly influenced by steric hindrance. masterorganicchemistry.comopenochem.org The presence of a bulky tert-butyl group adjacent to the carbonyl function, in conjunction with the seven-membered diazepane ring, creates a sterically congested environment. libretexts.orgmsu.edu This steric hindrance impedes the approach of nucleophiles, making the ketone less reactive than unhindered ketones like acetone. libretexts.orgyoutube.com Reactions with bulky nucleophiles would be particularly slow.

Examples of Potential Nucleophilic Addition Reactions:

Reduction: Reaction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the ketone to a secondary alcohol. However, the reaction rate may be slow due to steric hindrance.

Organometallic Reagents: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of a tertiary alcohol, although harsh conditions might be required to overcome the steric barrier. ksu.edu.samasterorganicchemistry.com

The carbon atom alpha to the carbonyl group (C2 of the butanoyl moiety) bears two protons. These α-protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a base to form an enolate ion. msu.edulibretexts.org

The formation of the enolate is a key step that allows the α-carbon to act as a nucleophile. nih.gov This enolate can then participate in reactions such as:

Alkylation: Reaction with alkyl halides.

Aldol Condensation: Reaction with other carbonyl compounds.

The enolization process can be catalyzed by either acid or base. libretexts.org Under basic conditions, a strong base deprotonates the α-carbon directly. Under acidic conditions, the carbonyl oxygen is first protonated, which increases the acidity of the α-protons, facilitating their removal by a weak base (like the solvent). The steric hindrance from the tert-butyl group could potentially influence the rate and regioselectivity of enolate formation if there were other possible enolization sites. researchgate.net

Stability and Degradation Pathways

The molecule is expected to be reasonably stable under standard conditions. The most susceptible point for degradation is the amide bond.

Amide Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. libretexts.orgopenstax.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by water. Subsequent steps lead to the cleavage of the C-N bond, yielding 1,4-diazepane (as its ammonium (B1175870) salt) and 3,3-dimethylbutanoic acid. fiveable.mechemguide.co.uk

Base-promoted hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally a more difficult reaction as the resulting amide anion is a poor leaving group. openstax.org The final products are 1,4-diazepane and the carboxylate salt of 3,3-dimethylbutanoic acid.

Reduction of the Amide: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functional group. This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), resulting in the formation of 1-(3,3-dimethylbutyl)-1,4-diazepane, a tertiary amine. libretexts.orgopenstax.org

Thermal and Photochemical Stability: While specific data is unavailable, N-acyl compounds are generally thermally stable. Photodegradation is possible upon exposure to UV light, potentially leading to radical-based cleavage of the N-acyl bond, though the molecule lacks strong chromophores. nih.govacs.orgorganic-chemistry.org The pivaloyl group itself is a stable moiety but can be cleaved under certain reductive or harsh acidic/basic conditions. libretexts.orgresearchgate.netgoogle.comresearchgate.netorganic-chemistry.org

Mechanistic Investigations of Key Reactions

While no specific mechanistic studies for 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one have been published, the mechanisms of its key potential reactions can be inferred from well-established principles of organic chemistry.

Mechanism of Formation (N-Acylation): The synthesis of the title compound would likely proceed via a nucleophilic acyl substitution. The secondary amine (N4) of 1,4-diazepane would act as a nucleophile, attacking the carbonyl carbon of an activated 3,3-dimethylbutanoic acid derivative (e.g., 3,3-dimethylbutanoyl chloride). The reaction would proceed through a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride) to form the stable amide product. nih.gov

Mechanism of Nucleophilic Addition to the Ketone:

A nucleophile (:Nu⁻) approaches the carbonyl carbon, perpendicular to the plane of the carbonyl group.

The nucleophile attacks the electrophilic carbon, forming a new C-Nu bond and breaking the C=O π-bond. The electrons from the π-bond move to the oxygen atom.

This results in a tetrahedral alkoxide intermediate. The transition state leading to this intermediate is sterically hindered by the tert-butyl group, which increases its energy and slows the reaction rate. libretexts.orglibretexts.org

In a subsequent step, the negatively charged oxygen is protonated by a protic solvent or an added acid to yield the final alcohol product.

Mechanism of Acid-Catalyzed Amide Hydrolysis:

The carbonyl oxygen is protonated by an acid (H₃O⁺), which activates the carbonyl group towards nucleophilic attack.

A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon.

A proton is transferred from the oxygen of the attacking water molecule to the amide nitrogen.

The C-N bond cleaves, and the leaving group (1,4-diazepane) departs.

Deprotonation of the resulting carbonyl group yields 3,3-dimethylbutanoic acid.

Theoretical Studies and Quantum Chemical Characterization

Electronic Structure Calculations

Theoretical studies centered on the electronic structure of molecules like 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one are pivotal for understanding their reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a prominent computational method employed for these investigations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-311G++) to achieve a balance between accuracy and computational cost.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For a molecule like 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, the HOMO is anticipated to be localized primarily on the 1,4-diazepan ring, particularly on the nitrogen atoms, due to the presence of lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the carbonyl group of the butan-1-one moiety, which acts as an electron-accepting region.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Diazepanone Derivative (Note: Data is for a representative substituted diazepanone and not 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

This interactive table showcases typical energy values obtained from DFT calculations on related diazepanone structures.

The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) surfaces are visual representations of the electrostatic potential on the electron density surface. These maps are invaluable for identifying regions that are prone to electrophilic and nucleophilic attack.

In the case of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atoms of the diazepan ring, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the diazepan ring, marking them as potential sites for nucleophilic interactions.

Spectroscopic Property Prediction (e.g., GIAO for NMR chemical shifts)

Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. rsc.orgresearchgate.net These theoretical predictions are instrumental in the structural elucidation of novel compounds and for assigning experimental NMR spectra.

For 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, GIAO calculations would predict the 1H and 13C NMR chemical shifts. The protons and carbons of the 3,3-dimethylbutyl group would have characteristic shifts, as would the methylene (B1212753) protons and carbons of the diazepan ring. The carbonyl carbon would exhibit a distinct downfield shift. Comparing these predicted shifts with experimental data can confirm the molecule's structure.

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a Structurally Related Heterocycle (Note: This table illustrates the typical accuracy of GIAO calculations for a related heterocyclic compound.)

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 172.5 | 170.8 |

| C2 | 55.3 | 54.1 |

| C3 | 35.8 | 34.9 |

| C4 | 29.1 | 28.5 |

This interactive table demonstrates the correlation between theoretically predicted and experimentally observed NMR chemical shifts.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. This analysis provides insights into the reaction's feasibility, kinetics, and thermodynamics. For instance, the synthesis of this compound could be modeled to understand the energetics of the acylation of the 1,4-diazepan ring. Such studies are crucial for optimizing reaction conditions and predicting potential side products.

Intermolecular Interactions and Non-covalent Forces

The way molecules interact with each other in the solid state and in solution is governed by non-covalent forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions in a crystal structure.

For 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, the presence of nitrogen and oxygen atoms allows for the formation of hydrogen bonds with solvent molecules or other molecules of the same compound. The bulky 3,3-dimethylbutyl group would contribute to van der Waals interactions. Understanding these non-covalent forces is essential for predicting the compound's physical properties, such as its melting point, boiling point, and solubility, as well as its behavior in biological systems. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The efficiency and versatility of synthetic methodologies are paramount to exploring the chemical space around the 1,4-diazepane motif. While classical syntheses exist, future efforts are focused on developing more streamlined, efficient, and environmentally benign routes.

Key research trends include:

Multicomponent Reactions (MCRs): The design of one-pot MCRs is a significant goal to accelerate the synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds, which share a core structure. researchgate.net These reactions combine multiple starting materials in a single step, reducing waste, time, and cost while allowing for the rapid generation of compound libraries.

Catalytic Strategies: The use of novel catalysts is being explored to improve reaction yields and stereoselectivity. For instance, Keggin-type heteropolyacids (HPAs) have been shown to be efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, offering high yields and short reaction times. nih.gov

Novel Building Blocks: Researchers are investigating unconventional starting materials to access new derivatives. One promising approach involves the use of N-propargylamines as versatile building blocks, which can be transformed into 1,4-diazepane cores through atom-economical pathways. rsc.org

Advanced Coupling Reactions: Modern organic chemistry techniques, such as the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction, are being employed to construct fused ring systems. This method has been used to create azetidine-fused 1,4-benzodiazepines, which can then undergo ring-opening to yield functionalized 1,4-benzodiazepine derivatives. mdpi.comnih.gov

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Heteropolyacid (HPA) Catalysis | Use of Keggin-type heteropolyacids to catalyze the reaction of ketimine intermediates with aldehydes. | High yields, short reaction times, strong Brønsted acidity. | nih.gov |

| Synthesis from N-Propargylamines | Transformation of N-propargylamines into the 1,4-diazepane core. | High atom economy, shorter synthetic routes. | rsc.org |

| Intramolecular C–N Bond Coupling | Copper-catalyzed intramolecular coupling to form fused azetidine-benzodiazepine systems, followed by nucleophilic ring-opening. | Access to novel and functionally diverse derivatives under mild conditions. | mdpi.comnih.gov |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining multiple reactants to rapidly build complex molecular scaffolds. | Increased efficiency, diversity of products, reduced waste. | researchgate.net |

Advanced Spectroscopic Techniques for Elucidation

As the complexity of synthesized 1,4-diazepane derivatives grows, so does the need for powerful analytical techniques to unambiguously determine their structure, conformation, and stereochemistry. The precise three-dimensional arrangement of atoms is critical to a molecule's biological activity.

Future research will increasingly rely on:

Advanced NMR Spectroscopy: Techniques like the Nuclear Overhauser Effect (NOE) are indispensable for determining the spatial proximity of atoms within a molecule. diva-portal.org Quantitative NOE measurements can provide highly accurate interproton distances, which are crucial for building 3D models of flexible molecules like diazepanes and understanding their interaction with biological targets. diva-portal.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. researchgate.net Furthermore, liquid chromatography coupled with mass spectrometry (LC-MS) is a vital platform for separation, detection, and structural elucidation of metabolites and derivatives. taylorandfrancis.com

X-ray Crystallography: This technique provides the definitive solid-state structure of a compound, offering precise bond lengths, angles, and conformational details. taylorandfrancis.com Crystal structure analysis has shown that the seven-membered ring in 1,4-diazepanes often adopts a twisted chair conformation, a detail that is vital for computational modeling and drug design. researchgate.net

| Technique | Information Provided | Importance in Research | Reference |

|---|---|---|---|

| Nuclear Overhauser Effect (NOE) NMR | Reveals spatial proximity between atoms, allowing for 3D structural and conformational analysis. | Crucial for understanding solution-state conformation and ligand-receptor interactions. | diva-portal.org |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to confirm the elemental composition and molecular formula. | Essential for verifying the identity of newly synthesized compounds. | researchgate.net |

| X-ray Crystallography | Determines the precise 3D arrangement of atoms in a crystal, including bond lengths and angles. | Offers the "gold standard" for structural confirmation and reveals solid-state conformation (e.g., twisted chair). | researchgate.nettaylorandfrancis.com |

Integration of Machine Learning in Compound Design and Prediction

The intersection of artificial intelligence (AI) and chemistry is revolutionizing drug discovery. Machine learning (ML) and deep learning models are becoming indispensable tools for designing and optimizing new drug candidates based on scaffolds like 1,4-diazepane. nih.gov

Emerging applications in this area include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build QSAR models that correlate the chemical structures of 1,4-diazepane derivatives with their biological activities. youtube.com These models can predict the potency of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates.

Predictive Modeling: Deep learning approaches can forecast various pharmaceutical properties, from ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to specific drug-release behaviors from a formulation. researchgate.netyoutube.com For example, artificial neural networks have been used to predict diazepam release from 3D-printed tablets. researchgate.net

De Novo Drug Design: Generative deep learning models, such as those based on graph neural networks, can design entirely new molecules. youtube.com By learning from existing data, these models can propose novel 1,4-diazepane derivatives that are optimized for specific properties, such as high target affinity and low toxicity. youtube.com

Self-Supervised Learning: In cases where annotated data is scarce, self-supervised learning can extract meaningful features from large datasets of unlabeled molecular images or structures, helping to identify patterns and guide experimental efforts. youtube.com

Expanding the Scope of Pharmacological Scaffold Exploration

The 1,4-diazepane ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. jocpr.com While its role in central nervous system (CNS) active agents is well-established, future research is aimed at expanding its therapeutic applications into new disease areas. jocpr.comresearchgate.net

Promising areas of exploration include:

Oncology: Novel 1,4-diazepane derivatives are being investigated as potent inhibitors of farnesyltransferase, an enzyme implicated in cancer progression. acs.org Some compounds have shown activity against hormone-resistant prostate cancer cell lines. acs.org

Neurodegenerative Disorders: Researchers are designing 1,4-diazepane-based ligands for sigma receptors (σR), which are implicated in neurodegenerative conditions. nih.gov These compounds show potential as neuroprotective agents and may have applications in treating amnesia and other cognitive disorders. nih.gov

Infectious Diseases: The versatile structure of 1,4-benzodiazepines, a related class, has been a template for developing agents with anti-HIV activity, suggesting a potential avenue for 1,4-diazepane derivatives as well. mdpi.com

Analgesic and Anxiolytic Agents: Ongoing research continues to refine the structure of diazepine-based compounds to create more potent and selective anxiolytic (anxiety-reducing) and analgesic (pain-reducing) agents with improved side-effect profiles. nih.gov

| Therapeutic Area | Biological Target/Application | Example/Rationale | Reference |

|---|---|---|---|

| Oncology | Farnesyltransferase (FTase) Inhibition | Development of potent FTase inhibitors for hormone-resistant prostate cancer. | acs.org |

| Neuroprotection | Sigma Receptor (σR) Ligands | Design of derivatives with high σ1R affinity for potential use in neurodegenerative disorders. | nih.gov |

| Pain and Anxiety | Anxiolytic and Analgesic Agents | Synthesis of novel diazepino[1,2-a]benzimidazole derivatives with promising activity. | nih.gov |

| Antiviral | Anti-HIV Agents | The related 1,4-benzodiazepine scaffold has shown utility in developing anti-HIV agents. | mdpi.com |

Investigation of Organometallic Chemistry and Coordination Complexes involving the 1,4-Diazepane Motif

The nitrogen atoms within the 1,4-diazepane ring are excellent coordination sites for metal ions. This property opens up the field of organometallic and coordination chemistry, where the diazepane acts as a ligand to create novel metal complexes with unique properties.

Future research directions include:

Metallodrug Development: The synthesis of organometallic compounds by incorporating metals like ruthenium, palladium, copper, or zinc into a diazepine-based ligand is a growing field. nih.gov These metallodrugs can exhibit unique pharmacological activities, potentially leading to new classes of anticancer or antimicrobial agents. nih.gov

Radiometal Chelators: The 1,4-diazepane structure is an effective scaffold for designing hexadentate chelators capable of binding radiometals like Gallium-68 (⁶⁸Ga). nih.gov These complexes are of significant interest for applications in diagnostic imaging techniques such as Positron Emission Tomography (PET).

Catalysis: Metal complexes involving diazepane ligands could be designed to function as catalysts in organic synthesis, leveraging the metal center to perform chemical transformations with high efficiency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via the Schmidt rearrangement of substituted piperidinones, a method validated for analogous 1,4-diazepane derivatives. Key steps include:

- Using anhydrous conditions to minimize side reactions.

- Optimizing stoichiometry of sodium azide and sulfuric acid for ring expansion.

- Purification via recrystallization in ethanol or acetonitrile to isolate the diazepanone core .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and confirm the seven-membered diazepane ring conformation. Data collection at low temperature (100 K) improves resolution .

- NMR spectroscopy : Use - and -NMR in deuterated DMSO or CDCl to identify methyl groups (δ 1.2–1.5 ppm for CH) and carbonyl signals (δ 170–210 ppm). Assign diastereotopic protons using 2D COSY and NOESY .

- IR spectroscopy : Confirm ketone (C=O stretch at ~1700 cm) and tertiary amine (N-H bend at ~1550 cm) functional groups .

Advanced Research Questions

Q. How can computational chemistry approaches like DFT and Hirshfeld surface analysis contribute to understanding the electronic properties and intermolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Use B3LYP/6-311G(d,p) basis sets for geometry optimization and electrostatic potential mapping to identify nucleophilic/electrophilic sites .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) using CrystalExplorer. Compare fingerprint plots to similar diazepanones to assess packing efficiency .

- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations in explicit solvent .

Q. What strategies are recommended for investigating the biological activity of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one, particularly in antimicrobial or anticancer assays?

- Methodological Answer :

- In vitro antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ampicillin .

- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Pair with apoptosis assays (Annexin V/PI staining) and ROS detection to elucidate mechanisms .

- Structure-Activity Relationship (SAR) : Modify substituents on the diazepane ring and correlate with bioactivity trends .

Q. How should researchers address contradictions in experimental data related to the reactivity or stereochemistry of 1,4-diazepan derivatives?

- Methodological Answer :

- Cross-validation : Compare crystallographic data (e.g., CCDC entries) to identify conformational flexibility in diazepane rings .

- Controlled synthesis : Replicate conflicting studies with strict anhydrous conditions to rule out hydrolysis or oxidation artifacts .

- Computational validation : Use DFT to calculate energy barriers for ring puckering or substituent rotation, explaining observed stereochemical outcomes .

Q. What methodologies are employed to assess the stability and degradation pathways of 1-(1,4-Diazepan-1-yl)-3,3-dimethylbutan-1-one under various environmental conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis of the ketone group) .

- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Use Karl Fischer titration to track moisture uptake .

- Mechanistic insights : Apply Arrhenius kinetics to predict shelf life and identify critical degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.